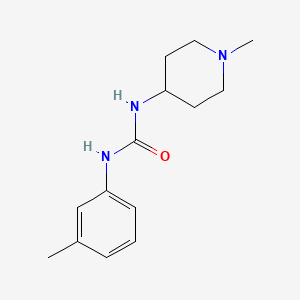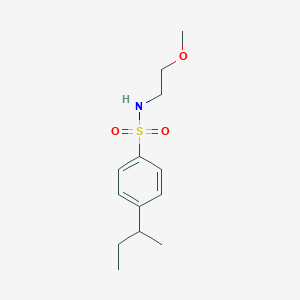![molecular formula C13H15ClN2O3 B5362828 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CPCC, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCC is a synthetic molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is known to inhibit the activity of certain enzymes in the body, including dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP). These enzymes are involved in various physiological processes, including inflammation and cancer progression. By inhibiting the activity of these enzymes, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV and FAP, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. Additionally, this compound has been extensively studied, which means that there is a lot of information available on its mechanism of action and physiological effects. One limitation of using this compound in lab experiments is that it may not be suitable for all types of research. For example, it may not be useful in studies that do not involve the enzymes that it inhibits.
Zukünftige Richtungen
There are many future directions for research on 2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to investigate the effects of this compound on other enzymes and physiological processes. Another potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Overall, this compound is a promising candidate for further investigation in scientific research.
Synthesemethoden
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is a synthetic molecule that is typically synthesized using a multistep process. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The second step involves the reaction of 5-chloro-2-pyridineyl chloride with cyclohexanecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. This compound has been used in studies to investigate the role of certain enzymes in the body, as well as to study the effects of certain drugs on these enzymes. It has also been used in studies to investigate the effects of this compound on cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h5-7,9-10H,1-4H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHZQWVIKXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)

